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Compound of Interest

Compound Name: Barium aluminide

Cat. No.: B13829253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the magnetoresistance of

BaAl₄ single crystals, a material of significant interest due to its topological semimetal

properties. BaAl₄ crystallizes in a tetragonal structure with the I4/mmm space group and

exhibits an extremely large, unsaturating positive magnetoresistance.[1][2][3] This

phenomenon is linked to its complex electronic band structure, which is predicted to host a

three-dimensional Dirac spectrum.[1][2][3] Understanding and accurately characterizing the

magnetoresistance of BaAl₄ is crucial for exploring its fundamental physical properties and

potential applications in future electronic devices.

Data Presentation
The following table presents representative magnetoresistance (MR) data for a BaAl₄ single

crystal at a low temperature. This data is synthesized based on the qualitative descriptions of

"extremely large, unsaturating positive magnetoresistance" found in the literature for topological

semimetals and serves as a typical example of expected results.[1][2][3] The

magnetoresistance is calculated using the formula:

MR(%) = [ (R(H) - R(0)) / R(0) ] * 100

where R(H) is the resistance in an applied magnetic field H, and R(0) is the resistance at zero

magnetic field.
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Table 1: Representative Magnetoresistance of BaAl₄ at 2 K

Magnetic Field (Tesla) Resistance (mΩ) Magnetoresistance (MR %)

0 1.50 0.00

1 1.80 20.00

2 2.25 50.00

3 2.85 90.00

4 3.60 140.00

5 4.50 200.00

6 5.55 270.00

7 6.75 350.00

8 8.10 440.00

9 9.60 540.00

Experimental Protocols
A detailed methodology for measuring the magnetoresistance of BaAl₄ single crystals using the

four-probe technique is provided below. This method is standard for accurately measuring the

electrical resistance of materials by eliminating the influence of contact and lead resistances.

Sample Preparation
Crystal Selection and Orientation:

Select a high-quality, single-crystal sample of BaAl₄.

Orient the crystal to identify the desired crystallographic axes for the measurement. This

can be achieved using techniques like Laue X-ray diffraction.

For transverse magnetoresistance measurements, the current is typically applied along a

specific crystallographic direction, and the magnetic field is applied perpendicular to the

current.
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Sample Shaping and Sizing:

Cut the crystal into a regular shape, typically a rectangular bar, to simplify the calculation

of resistivity. A typical sample size might be a few millimeters in length and a fraction of a

millimeter in width and thickness.

Gently polish the surfaces of the sample to ensure good electrical contact.

Contact Placement:

Attach four electrical contacts in a linear arrangement along the length of the sample.

The two outer contacts are for sourcing the current, and the two inner contacts are for

measuring the voltage.

Contacts can be made by spot-welding thin gold or platinum wires or by using silver

paint/epoxy. Ensure the contacts are ohmic (non-rectifying).

Four-Probe Magnetoresistance Measurement
Mounting the Sample:

Mount the prepared sample on a sample holder (e.g., a puck for a Physical Property

Measurement System - PPMS).

Ensure the sample is securely fixed and electrically isolated from the holder.

Align the sample holder such that the magnetic field will be applied in the desired direction

relative to the current flow (typically perpendicular for transverse magnetoresistance).

Wiring:

Connect the four leads from the sample to the measurement instrument (e.g., a PPMS, or

a combination of a constant current source and a voltmeter).

Use a four-wire configuration: two wires for the current source connected to the outer

contacts, and two wires for the voltmeter connected to the inner contacts.[4][5][6]
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Measurement Procedure:

Cool the sample to the desired measurement temperature (e.g., 2 K).

Apply a constant, low-frequency AC or DC current through the outer two probes. The

magnitude of the current should be chosen to be small enough to avoid sample heating

but large enough to produce a measurable voltage.

Measure the voltage across the inner two probes at zero magnetic field to determine R(0).

Sweep the magnetic field from zero to the maximum desired value (e.g., 9 Tesla) in

discrete steps.

At each magnetic field step, record the voltage across the inner probes to determine R(H).

To improve accuracy, the measurement can be repeated with the current and magnetic

field polarities reversed to eliminate thermal and Hall voltage offsets.

Repeat the measurement at different temperatures as required.

Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for measuring

the magnetoresistance of BaAl₄ crystals.
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Experimental Workflow for Magnetoresistance Measurement.
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Principle of Four-Probe Measurement
This diagram illustrates the fundamental principle of the four-probe measurement technique,

which is designed to minimize the impact of contact resistance on the measurement.
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Principle of the Four-Probe Measurement Technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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